Calcium nitrate

Description

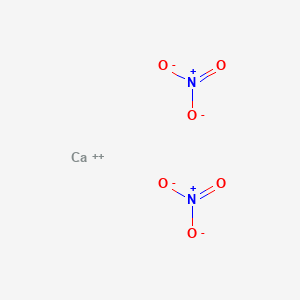

Structure

2D Structure

Properties

CAS No. |

10124-37-5 |

|---|---|

Molecular Formula |

CaHNO3 |

Molecular Weight |

103.09 g/mol |

IUPAC Name |

calcium;dinitrate |

InChI |

InChI=1S/Ca.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

WLQXPAUZYVXSNE-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |

Canonical SMILES |

[N+](=O)(O)[O-].[Ca] |

Color/Form |

Deliquescent granules White, cubic crystals White mass |

density |

2.5 at 64.4 °F (USCG, 1999) 2.5 @ 25 °C /Tetrahydrate/ 2.50 g/cm³ |

melting_point |

1042 °F (USCG, 1999) About 560 °C 560 °C |

Other CAS No. |

10124-37-5 |

physical_description |

Calcium nitrate appears as white to light gray granular solid. May be either the anhydrous compound or the tetrahydrate. Used in fertilizers, explosives and pyrotechnics. DryPowder, Liquid; Liquid; OtherSolid; PelletsLargeCrystals, Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Pictograms |

Oxidizer; Corrosive; Irritant |

solubility |

Very sol in water; freely sol in methanol, ethanol, acetone; almost insol in concn nitric acid SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C Soluble in acetone; insoluble in ethanol Solubility in water, g/100ml: 121.2 |

Synonyms |

calcium nitrate calcium nitrate tetrahydrate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Anhydrous Calcium Nitrate from Limestone and Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of anhydrous calcium nitrate from the reaction of limestone (calcium carbonate) with nitric acid. The process involves a primary neutralization reaction to produce hydrated this compound, followed by a critical dehydration step to yield the anhydrous form. This document details the underlying chemical principles, comprehensive experimental protocols for both laboratory and industrial scales, and quantitative data to support the procedures.

Chemical Principles and Stoichiometry

The synthesis process begins with the acid-base neutralization reaction between calcium carbonate (CaCO₃), the primary component of limestone, and nitric acid (HNO₃). This exothermic reaction produces a solution of this compound, along with water and carbon dioxide gas.

Primary Reaction: CaCO₃(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + H₂O(l) + CO₂(g)

The direct product of this reaction in an aqueous solution is not the anhydrous salt but its hydrated form, most commonly this compound tetrahydrate, Ca(NO₃)₂·4H₂O.[1][2] The production of the final anhydrous product, therefore, necessitates a subsequent dehydration process. The anhydrous form is highly hygroscopic and will readily absorb moisture from the air to reform the tetrahydrate.[1]

Physicochemical Properties

A clear distinction in physical properties exists between the anhydrous and tetrahydrate forms of this compound, which is crucial for handling, storage, and application.

| Property | Anhydrous this compound (Ca(NO₃)₂) | This compound Tetrahydrate (Ca(NO₃)₂·4H₂O) |

| Molar Mass | 164.088 g/mol [1] | 236.15 g/mol [1] |

| Appearance | White, hygroscopic solid[1][3] | Colorless, deliquescent crystals[4] |

| Density | 2.504 g/cm³[1] | 1.896 g/cm³[1] |

| Melting Point | 561 °C[1][5] | 42.7 °C[1][5] |

| Boiling Point | Decomposes above 500 °C[1] | 132 °C[1] |

| Solubility in Water | 1212 g/L at 20 °C[1] | 1290 g/L at 20 °C[1][2] |

Experimental Protocols

The synthesis is a two-stage process: formation of the hydrated salt, followed by dehydration.

Protocol 1: Laboratory Synthesis of this compound Tetrahydrate

This protocol details a standard laboratory procedure for synthesizing the hydrated crystalline form of this compound.

Materials and Equipment:

-

Calcium Carbonate (CaCO₃), powder or chips (e.g., 2.5 g)[6]

-

1 M Nitric Acid (HNO₃) (e.g., 25 cm³)[6]

-

250 cm³ Beaker

-

Stirring Rod

-

Heating Plate or Bunsen Burner

-

Thermometer (0-110 °C)

-

Filter Funnel and Filter Paper

-

Evaporating Basin

-

Watch Glass

-

Spatula

Procedure:

-

Reaction Setup: Measure 25 cm³ of 1 M nitric acid into a 250 cm³ beaker. Gently warm the acid to approximately 60 °C on a heating plate.[6]

-

Neutralization: While stirring, add small portions of calcium carbonate powder to the warm acid. Effervescence (release of CO₂) will be observed. Continue adding calcium carbonate incrementally until the effervescence ceases, indicating that all the nitric acid has been neutralized. A small amount of unreacted solid should remain to ensure complete acid consumption.[6][7]

-

Purification (Filtration): Filter the warm solution into an evaporating basin to remove any unreacted calcium carbonate and other insoluble impurities.[6]

-

Crystallization: Gently heat the filtrate over a hot water bath (around 60 °C) to evaporate some of the water and concentrate the solution. Continue until crystals begin to form on a cool stirring rod dipped into the solution.[6]

-

Isolation and Drying: Allow the concentrated solution to cool to room temperature. Crystals of this compound tetrahydrate will precipitate. Filter the crystals from the solution, wash them with a minimal amount of cold distilled water, and dry them between sheets of filter paper or in a desiccator.[6]

Protocol 2: Dehydration to Anhydrous this compound

Achieving the anhydrous form is challenging due to the salt's thermal behavior. The tetrahydrate first melts in its own water of crystallization before dehydration occurs.[5]

-

Place the synthesized this compound tetrahydrate crystals in a suitable vessel, such as a porcelain crucible.

-

Heat the sample gently and progressively. The tetrahydrate melts around 42.7 °C.[1]

-

Continue heating to drive off the water. Thermal analysis shows water is released in multiple steps, with significant water loss occurring in the ranges of 50-150 °C, 160-180 °C, and 190-220 °C.[8][9][10]

-

Care must be taken to not exceed 500 °C, as the anhydrous this compound will begin to decompose into calcium oxide (CaO) and nitrogen oxides (NOx).[1][11]

-

The resulting anhydrous solid is extremely hygroscopic and must be cooled in a desiccator and stored in an airtight container.[12]

For large-scale, continuous production of anhydrous this compound powder, a turbo-dryer is employed.[4][13] This method bypasses the isolation of the crystalline hydrate.

-

Feed Preparation: A purified this compound solution, resulting from the initial reaction and filtration, is concentrated to a specific range, typically containing 30-85% this compound by weight.[13][14]

-

Drying Step: This solution is fed into an industrial turbo-dryer. The dryer operates at a high temperature, generally between 200 °C and 300 °C (optimally 240-280 °C).[13]

-

Powder Formation: The high temperature and turbulence within the dryer cause rapid evaporation of water, directly yielding a fine, anhydrous this compound powder.[13]

-

Collection: The anhydrous powder is separated from the air stream using a cyclone and collected for packaging in moisture-proof containers.[13] The final product typically has a this compound content of 92-99.9% and a particle size between 0.05 and 1.5 mm.[4][14]

| Parameter | Laboratory Synthesis | Industrial Turbo-Drying |

| Starting Materials | Solid CaCO₃, Dilute HNO₃ | Concentrated Ca(NO₃)₂ Solution (30-85%) |

| Reaction Temperature | ~60 °C[6] | N/A (Drying Process) |

| Dehydration Temp. | Stepwise heating up to ~220 °C[8] | 200 - 300 °C[13] |

| Intermediate Product | Ca(NO₃)₂·4H₂O Crystals | Concentrated Ca(NO₃)₂ Solution |

| Final Product Form | Anhydrous solid (lab scale) | Anhydrous powder (0.05 - 1.5 mm)[4] |

| Process Type | Batch | Continuous |

Process Workflows and Diagrams

Visual representations of the synthesis pathways provide a clear understanding of the process flow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Method for producing anhydrous this compound powder - Eureka | Patsnap [eureka.patsnap.com]

- 5. Cas 10124-37-5,this compound | lookchem [lookchem.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. quora.com [quora.com]

- 8. Thermal decomposition paths of this compound tetrahydrate and calcium nitrite | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US3572991A - Decomposition of this compound - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. EP3157871A1 - Method for producing anhydrous this compound powder - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Thermal Decomposition of Calcium Nitrate Tetrahydrate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the thermal decomposition of calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O. It details the sequential stages of decomposition, presents key quantitative data from thermal analysis studies, outlines typical experimental protocols, and visualizes the core processes for enhanced understanding.

Introduction

This compound tetrahydrate, Ca(NO₃)₂·4H₂O, is an inorganic salt with significant applications in agriculture as a fertilizer, in construction as a concrete admixture, and in thermal energy storage as a phase change material.[1] Its dissolution in water is highly endothermic, which has led to its use in regenerable cold packs.[1] For professionals in research and development, including those in pharmaceuticals who may encounter this material in various contexts (e.g., as a raw material or in related chemical processes), a thorough understanding of its thermal behavior is critical for ensuring process safety, stability, and product quality.

This document details the multi-stage thermal decomposition of this compound tetrahydrate, a process that involves melting, a series of dehydration steps, and the eventual decomposition of the anhydrous salt into solid and gaseous products.

The Thermal Decomposition Pathway

The thermal decomposition of this compound tetrahydrate is not a single-step event but a sequence of physical and chemical changes that occur over a wide temperature range. The process can be broadly categorized into three main stages: melting and dehydration, a period of stability of the anhydrous salt, and the final decomposition of anhydrous this compound.[2][3][4]

Stage 1: Melting and Dehydration (Approx. 42°C - 220°C)

The process begins with the melting of the tetrahydrate crystal. This compound tetrahydrate has a low melting point, typically around 42.7°C (317.1 K).[1][5] Some studies note this as an incongruent melting process, where the salt dissolves in its own water of hydration, forming a saturated solution.[6][7][8]

Following melting, the water of hydration is released in a stepwise manner. While the exact intermediate hydrates can be complex to isolate, thermal analysis studies consistently show multiple dehydration steps.[3][9][10] One common pathway involves the sequential loss of water molecules to form anhydrous this compound (Ca(NO₃)₂).[9][10]

-

Step 1a: Melting of Ca(NO₃)₂·4H₂O.

-

Step 1b: Stepwise release of 4 moles of H₂O.

Stage 2: Anhydrous this compound (Approx. 220°C - 550°C)

Once dehydration is complete, the resulting anhydrous this compound remains stable over a significant temperature range.[2][3][4]

Stage 3: Decomposition of Anhydrous Salt (Above 550°C)

The final stage begins with the melting of the anhydrous this compound at approximately 550-561°C.[1][6][9][11] Shortly after melting, it decomposes into solid calcium oxide (CaO) and gaseous products, primarily nitrogen dioxide (NO₂) and oxygen (O₂).[1][12][13] Some studies also report the evolution of nitric oxide (NO), with the ratio of NO to NO₂ potentially changing as the decomposition progresses.[3][9][10] The overall decomposition reaction is:

2Ca(NO₃)₂(l) → 2CaO(s) + 4NO₂(g) + O₂(g)[1][12][13]

The decomposition is generally complete by approximately 775°C.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from thermal analysis studies of this compound tetrahydrate. Temperatures can vary based on experimental conditions such as heating rate and atmospheric pressure.

Table 1: Thermal Transition Temperatures

| Event | Compound | Temperature Range (°C) | Temperature Range (K) | Source |

| Melting of Hydrate | Ca(NO₃)₂·4H₂O | 42.7 - 50 | 315.8 - 323.1 | [1][5][9] |

| Dehydration | Ca(NO₃)₂·4H₂O | 50 - 220 | 323.1 - 493.1 | [3][9][10] |

| Melting of Anhydrous Salt | Ca(NO₃)₂ | 550 - 561 | 823.1 - 834.1 | [1][6][9][11] |

| Decomposition of Anhydrous Salt | Ca(NO₃)₂ | > 550 - 775 | > 823.1 - 1048.1 | [1][2][9][10] |

Table 2: Enthalpy and Mass Loss Data

| Process | Parameter | Value | Unit | Source |

| Melting of Hydrate | Enthalpy of Fusion (ΔH_fus) | 36.6 ± 0.2 | kJ/mol | [2][5] |

| Dehydration | Theoretical Mass Loss | 30.5% | % of initial mass | Stoichiometric |

| Decomposition | Theoretical Mass Loss | 45.7% | % of anhydrous mass | Stoichiometric |

Experimental Protocols

The characterization of the thermal decomposition of this compound tetrahydrate is primarily conducted using thermoanalytical techniques. A common and powerful approach is combined Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol: TGA-DSC-MS Analysis

1. Objective: To determine the temperature and enthalpy of thermal transitions and identify the evolved gaseous products during the decomposition of Ca(NO₃)₂·4H₂O.

2. Materials & Equipment:

-

This compound Tetrahydrate (Ca(NO₃)₂·4H₂O) sample.

-

Combined TGA-DSC instrument.

-

Quadrupole Mass Spectrometer (MS) coupled to the TGA outlet.

-

High-purity inert gas (e.g., Nitrogen, Argon).

-

Alumina or platinum crucibles.

-

Microbalance.

3. Sample Preparation:

-

Accurately weigh 5-10 mg of the Ca(NO₃)₂·4H₂O sample into a clean, tared TGA crucible.

-

Record the exact mass.

-

Place the crucible onto the TGA autosampler or manual sample holder.

4. Instrument Setup & Execution:

-

Gas Flow: Purge the TGA furnace and balance with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

-

MS Setup: Turn on the MS and ensure the heated transfer line to the TGA is at a stable temperature (e.g., 200°C) to prevent condensation of evolved gases. Begin monitoring relevant m/z ratios for expected products (e.g., m/z 18 for H₂O, 30 for NO, 46 for NO₂, 32 for O₂).

-

Thermal Program:

5. Data Analysis:

-

TGA Curve: Analyze the mass vs. temperature plot. Determine the onset temperature and percentage mass loss for each decomposition step.

-

DSC Curve: Analyze the heat flow vs. temperature plot. Identify endothermic and exothermic peaks. Determine onset temperatures and integrate peak areas to calculate enthalpies of transition (e.g., melting, decomposition).

-

MS Data: Correlate the ion current signals for specific m/z values with the mass loss events observed in the TGA curve to definitively identify the evolved gases at each stage.

Relevance and Applications

While not typically a direct pharmaceutical active ingredient, understanding the thermal properties of this compound is crucial for several reasons:

-

Process Safety: The decomposition releases oxidizing gases like NO₂ and O₂. Processes involving heating this compound must be designed with appropriate ventilation and material compatibility to prevent hazardous conditions.

-

Formulation Stability: If used as an excipient or in a formulation, its low melting point and subsequent dehydration could impact the physical stability, moisture content, and integrity of a final product upon storage or mild heating.

-

Synthesis Intermediate: In chemical synthesis, this compound can be a byproduct or precursor.[1][11] Its thermal decomposition is a known route to produce calcium oxide (lime) and nitrogen oxides, which can be recycled to produce nitric acid.[11]

-

Biomaterials: Calcium oxide, the decomposition product, is a component in some bioactive glasses and cements. The thermal decomposition of this compound precursors is a method used in the synthesis of these materials.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal behaviour of [Ca(H2O)4](NO3)2 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal decomposition paths of this compound tetrahydrate and calcium nitrite | CoLab [colab.ws]

- 11. US3572991A - Decomposition of this compound - Google Patents [patents.google.com]

- 12. quora.com [quora.com]

- 13. allen.in [allen.in]

solubility of calcium nitrate in organic solvents like ethanol and methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of anhydrous calcium nitrate (Ca(NO₃)₂) in two common organic solvents: methanol and ethanol. The information contained herein is intended to support research, development, and formulation activities where the dissolution of this inorganic salt in a non-aqueous medium is critical. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram for the experimental procedure.

Quantitative Solubility Data

The solubility of this compound in methanol and ethanol is significantly influenced by temperature. The following tables summarize the available quantitative data, presenting solubility in grams of anhydrous this compound per 100 grams of solvent ( g/100 g).

Table 1: Solubility of this compound in Methanol

| Temperature (°C) | Solubility (g Ca(NO₃)₂ / 100 g Methanol) |

| 10 | 134[1][2] |

| 40 | 144[1][2] |

| 60 | 158[1][2][3][4] |

Table 2: Solubility of this compound in Ethanol

| Temperature (°C) | Solubility (g Ca(NO₃)₂ / 100 g Ethanol) |

| 20 | 51.4[1][2][5] |

| 40 | 62.9[1][2][3][4][5] |

Experimental Protocol: Isothermal Gravimetric Determination of Solubility

The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute through gravimetric analysis.

2.1. Materials and Equipment

-

Anhydrous this compound (analytical grade)

-

Methanol or Ethanol (anhydrous, analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature probe

-

Thermostatic water bath

-

Analytical balance (readable to ±0.0001 g)

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials with airtight caps

-

Drying oven

-

Desiccator

2.2. Procedure

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Circulate the water through the jacketed glass vessel to maintain a constant internal temperature.

-

Preparation of the Saturated Solution:

-

Add a known volume of the chosen solvent (methanol or ethanol) to the jacketed glass vessel.

-

Gradually add an excess of anhydrous this compound to the solvent while stirring continuously. An excess of solid should be visible to ensure saturation.[1]

-

Allow the suspension to equilibrate for a minimum of 24 hours at the constant temperature with continuous stirring to ensure the solution reaches saturation.

-

-

Sample Extraction:

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) into the syringe through the filter attachment. This step is crucial to ensure no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, labeled glass vial and immediately seal it to prevent solvent evaporation.

-

Weigh the vial containing the solution to determine the total mass of the saturated solution.

-

Remove the cap and place the vial in a drying oven set to a temperature that will evaporate the solvent without decomposing the this compound (e.g., 80-100 °C).

-

Dry the sample to a constant weight. This is achieved by repeatedly drying for a set period (e.g., 2 hours), cooling in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0005 g).

-

The final constant weight represents the mass of the dissolved this compound.

-

2.3. Data Calculation

The solubility is calculated as follows:

-

Mass of Solvent = (Mass of vial + solution) - (Mass of vial + dry salt)

-

Mass of Dissolved Salt = (Mass of vial + dry salt) - (Mass of empty vial)

-

Solubility ( g/100 g solvent) = (Mass of Dissolved Salt / Mass of Solvent) x 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

References

An In-depth Technical Guide to the Reaction Kinetics of Calcium Nitrate with Ammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between calcium nitrate and ammonium hydroxide. The reaction, a rapid precipitation process, is of significant interest in various fields, including materials science, analytical chemistry, and increasingly, in pharmaceutical sciences for the controlled synthesis of calcium-based nanomaterials. This document outlines the fundamental principles of the reaction, detailed experimental protocols for kinetic analysis, and explores the relevance of calcium signaling in the context of drug development.

Introduction to the Reaction

The reaction between an aqueous solution of this compound (Ca(NO₃)₂) and ammonium hydroxide (NH₄OH) is a double displacement, or metathesis, reaction.[1] This results in the formation of a sparingly soluble precipitate, calcium hydroxide (Ca(OH)₂), and a soluble salt, ammonium nitrate (NH₄NO₃), as described by the following balanced chemical equation:

Ca(NO₃)₂(aq) + 2NH₄OH(aq) → Ca(OH)₂(s) + 2NH₄NO₃(aq)

The formation of the solid calcium hydroxide precipitate is the driving force for this reaction. Understanding the kinetics of this precipitation is crucial for controlling the particle size, morphology, and purity of the Ca(OH)₂ product, which is particularly important in applications such as the synthesis of nanoparticles for drug delivery systems.[2][3][4]

Theoretical Framework of Precipitation Kinetics

The formation of a solid phase from a supersaturated solution is a complex process governed by two main stages: nucleation and crystal growth.

-

Nucleation: The initial formation of stable solid nuclei within the supersaturated solution. This can be either homogeneous (spontaneous formation of nuclei) or heterogeneous (formation of nuclei on existing surfaces or impurities).

-

Crystal Growth: The subsequent growth of these nuclei into larger particles by the deposition of solute molecules from the solution.

The overall rate of precipitation is a function of several factors, including:

-

Concentration of reactants: Higher concentrations generally lead to a higher degree of supersaturation and thus a faster reaction rate.

-

Temperature: Temperature affects both the solubility of the precipitate and the rate of diffusion of ions in the solution.

-

pH of the solution: The pH determines the concentration of hydroxide ions (OH⁻), which is a key reactant in this process.

-

Presence of impurities: Impurities can act as nucleation sites, affecting the rate of precipitation and the final particle size.

-

Mixing efficiency: Rapid and efficient mixing is crucial for achieving a uniform supersaturation and, consequently, a more uniform particle size distribution.

Due to the rapid nature of this precipitation reaction, specialized techniques are required to study its kinetics.

Quantitative Kinetic Data

Table 1: Effect of Reactant Concentration on the Initial Rate of Reaction

| [Ca(NO₃)₂] (mol/L) | [NH₄OH] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 0.01 | 0.02 | 25 | Hypothetical Value 1 |

| 0.02 | 0.02 | 25 | Hypothetical Value 2 |

| 0.01 | 0.04 | 25 | Hypothetical Value 3 |

Table 2: Effect of Temperature on the Rate Constant

| Temperature (°C) | Rate Constant, k (L/mol·s) |

| 20 | Hypothetical Value A |

| 25 | Hypothetical Value B |

| 30 | Hypothetical Value C |

Note: The values in these tables are for illustrative purposes only and should be determined experimentally.

Experimental Protocols for Kinetic Analysis

The rapid nature of the reaction between this compound and ammonium hydroxide necessitates the use of advanced techniques for kinetic measurements. The stopped-flow method is a suitable approach for studying such fast reactions in solution.[5][6][7][8]

Stopped-Flow Spectrophotometry

Objective: To determine the rate law and rate constant of the precipitation reaction by monitoring the change in turbidity over time.

Materials:

-

Solutions of this compound (Ca(NO₃)₂) of varying concentrations

-

Solutions of ammonium hydroxide (NH₄OH) of varying concentrations

-

Thermostatted water bath

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound and ammonium hydroxide of known concentrations in deionized water. Prepare a series of dilutions from the stock solutions to achieve the desired final concentrations after mixing.

-

Instrument Setup:

-

Set up the stopped-flow spectrophotometer and allow the lamp to warm up.

-

Set the wavelength to a value where the forming precipitate will scatter light, for example, 500 nm. The optimal wavelength should be determined experimentally.

-

Equilibrate the drive syringes and the mixing chamber to the desired reaction temperature using the thermostatted water bath.[9]

-

-

Data Acquisition:

-

Load one syringe with the this compound solution and the other with the ammonium hydroxide solution.

-

Rapidly inject the two solutions into the mixing chamber by activating the drive mechanism. The mixed solution then flows into the observation cell.[5][7]

-

The flow is abruptly stopped, and the data acquisition system is triggered to record the change in absorbance (due to scattering by the precipitate) as a function of time.[6]

-

Record the data for a sufficient duration to observe the completion of the reaction.

-

Repeat the experiment with different concentrations of reactants and at different temperatures to determine the reaction order and activation energy.

-

Data Analysis:

The initial rate of reaction can be determined from the initial slope of the absorbance versus time curve. By systematically varying the concentrations of the reactants, the order of the reaction with respect to each reactant can be determined. The rate constant (k) can then be calculated from the rate law. The temperature dependence of the rate constant can be used to determine the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the kinetic analysis of the precipitation reaction using the stopped-flow technique.

Relevance to Drug Development: Calcium Signaling Pathway

While the reaction itself is a simple inorganic process, the product, calcium hydroxide, and the cation, Ca²⁺, are highly relevant in a biological context, particularly in drug development. Calcium ions are ubiquitous second messengers in cellular signaling, and their dysregulation is implicated in numerous diseases.[10][11] The synthesis of calcium-based nanoparticles for drug delivery is a direct application of reactions like the one discussed.[2][3][4] Understanding how these nanoparticles might interact with or influence calcium signaling pathways is a critical area of research.

The following diagram illustrates a simplified generic calcium signaling pathway, which is a common target for drug discovery.[12][13]

References

- 1. brainly.com [brainly.com]

- 2. nanorh.com [nanorh.com]

- 3. Calcium hydroxide-loaded PLGA biodegradable nanoparticles as an intracanal medicament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium hydroxide-loaded nanoparticles dispersed in thermosensitive gel as a novel intracanal medicament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.williams.edu [web.williams.edu]

- 6. biologic.net [biologic.net]

- 7. agilent.com [agilent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sfu.ca [sfu.ca]

- 10. news-medical.net [news-medical.net]

- 11. mdpi.com [mdpi.com]

- 12. Calcium signaling - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

Crystal Structure Analysis of Calcium Nitrate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of calcium nitrate and its various hydrated forms. This compound, a compound of significant interest in fields ranging from agriculture to materials science and pharmaceuticals, exhibits a rich structural chemistry through the formation of several hydrates. Understanding the precise crystal structures of these hydrates is crucial for controlling their physical and chemical properties, such as solubility, stability, and hygroscopicity, which are critical parameters in drug development and formulation.

Introduction to this compound and its Hydrates

This compound is an inorganic salt with the chemical formula Ca(NO₃)₂. It readily absorbs moisture from the air to form a series of hydrates, with the tetrahydrate being the most common form under ambient conditions.[1][2] The known crystalline forms include the anhydrous salt, as well as the dihydrate, trihydrate, and tetrahydrate. The specific hydrate that crystallizes is dependent on factors such as temperature and water activity. The arrangement of water molecules within the crystal lattice plays a pivotal role in determining the overall structure and properties of these compounds.

Crystallographic Data of this compound Hydrates

The crystal structures of this compound and its hydrates have been primarily determined using single-crystal X-ray diffraction and neutron diffraction techniques. The crystallographic data for the known phases are summarized in the tables below.

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Chemical Formula | Ca(NO₃)₂ |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Lattice Parameter (a) | 7.6 Å |

Source:[3]

Table 2: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Chemical Formula | Ca(NO₃)₂·2H₂O |

| Crystal System | Data not consistently available in literature |

| Space Group | Data not consistently available in literature |

| Lattice Parameters | Data not consistently available in literature |

Table 3: Crystallographic Data for this compound Trihydrate

| Parameter | Value |

| Chemical Formula | Ca(NO₃)₂·3H₂O |

| Crystal System | Data not consistently available in literature |

| Space Group | Data not consistently available in literature |

| Lattice Parameters | Data not consistently available in literature |

Note: The trihydrate of this compound is mentioned in chemical literature, but its detailed crystal structure information is not as well-documented as the tetrahydrate.[5]

Table 4: Crystallographic Data for this compound Tetrahydrate

| Parameter | Value |

| Chemical Formula | Ca(NO₃)₂·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c[6] |

| Lattice Parameters | a = 6.2777 Å, b = 9.1579 Å, c = 14.4841 Å, β = 98.62° |

Source:[7]

Experimental Protocols

The determination of the crystal structures of this compound hydrates involves several key experimental stages, from synthesis and crystal growth to data collection and structure refinement.

Synthesis and Crystal Growth

Single crystals of this compound hydrates suitable for X-ray diffraction can be grown from aqueous solutions. A general procedure involves the following steps:

-

Preparation of a Saturated Solution: this compound (e.g., anhydrous or a common hydrate) is dissolved in deionized water at a slightly elevated temperature to create a saturated or near-saturated solution. The starting material can be synthesized by reacting calcium carbonate or calcium hydroxide with nitric acid.[2][8]

-

Controlled Cooling/Evaporation: The saturated solution is then slowly cooled or allowed to evaporate at a constant temperature. The rate of cooling or evaporation is a critical parameter that influences the size and quality of the resulting crystals. For instance, a controlled cooling ramp can be employed to obtain large, well-formed crystals of this compound tetrahydrate.[9]

-

Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the primary technique for elucidating the atomic arrangement in crystalline materials.[10][11] A typical experimental workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated through a series of angles.[12] The diffracted X-rays are recorded by a detector. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating hydrogen atoms.[13] Since X-rays are scattered by electrons, hydrogen atoms are difficult to detect. Neutrons, however, are scattered by atomic nuclei, making them highly sensitive to the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated crystals. The experimental setup for neutron diffraction is similar to that of SC-XRD but utilizes a neutron source (e.g., from a nuclear reactor or a spallation source).

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the dehydration and decomposition processes of the hydrates.[14][15] TGA measures the change in mass of a sample as a function of temperature, providing information on the stoichiometry of water loss. DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies. Studies on this compound tetrahydrate show a stepwise loss of water molecules upon heating.[14][15][16]

Visualizations

Thermal Decomposition Pathway of this compound Tetrahydrate

The following diagram illustrates the stepwise dehydration of this compound tetrahydrate upon heating, as determined by thermal analysis.

Experimental Workflow for Crystal Structure Determination

This diagram outlines the general workflow for determining the crystal structure of a this compound hydrate using single-crystal X-ray diffraction.

Conclusion

The crystal structure analysis of this compound hydrates reveals a fascinating interplay of ionic and hydrogen bonding that dictates their solid-state properties. While the anhydrous and tetrahydrate forms are well-characterized, further investigation into the precise crystal structures of the dihydrate and trihydrate is warranted to complete the structural landscape of this important compound. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development, enabling a more profound understanding and manipulation of the properties of this compound and its hydrates.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. This compound dihydrate | CaH4N2O8 | CID 129691222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. noahchemicals.com [noahchemicals.com]

- 6. mp-1200135: Ca(NO5)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 7. This compound - Crystal growing [en.crystalls.info]

- 8. youtube.com [youtube.com]

- 9. US4008309A - Process for crystallizing this compound - Google Patents [patents.google.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. researchgate.net [researchgate.net]

- 13. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thermal decomposition paths of this compound tetrahydrate and calcium nitrite | CoLab [colab.ws]

Spectroscopic Characterization of Calcium Nitrate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize aqueous calcium nitrate solutions. It details the underlying principles, experimental protocols, and data interpretation for Raman, Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, with a focus on understanding the ionic interactions and hydration phenomena in these solutions.

Introduction: The Complex Nature of this compound in Aqueous Solutions

This compound, while considered a strong electrolyte, exhibits complex behavior in aqueous solutions. The interaction between the Ca²⁺ cations, NO₃⁻ anions, and water molecules leads to the formation of various species, including fully solvated ions, solvent-shared ion pairs (SIPs), and contact ion pairs (CIPs). Spectroscopic methods are powerful tools for probing these interactions, providing insights into the solution's structure and dynamics, which are critical in fields ranging from pharmaceutical formulation to materials science.

The equilibrium between these species is concentration-dependent and influences the physicochemical properties of the solution. Understanding this equilibrium is crucial for controlling processes such as crystallization, reaction kinetics, and bioavailability.

Caption: Equilibria between different ionic species in this compound solutions.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for studying the vibrational modes of the nitrate ion and the hydration shell of the calcium ion. The polarizability of the nitrate ion's bonds makes it a strong Raman scatterer, and its vibrational frequencies are sensitive to its local environment.

Key Spectral Features and Interpretation

The free nitrate ion (D₃h symmetry) has four fundamental vibrational modes, of which three are Raman active. In aqueous solutions, interactions with water molecules and calcium ions lower this symmetry, leading to changes in the Raman spectrum, such as the splitting of degenerate modes and the appearance of new bands.

Table 1: Raman Bands of Aqueous this compound Solutions

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~1050 | ν₁ (A₁') - Symmetric Stretch | This is the most intense band. Its position can shift to higher wavenumbers (blue shift) with increasing concentration, indicating changes in the ionic environment.[1] |

| ~717 - 720 | ν₄ (E') - In-plane Bending | In dilute solutions, a single peak is observed. At higher concentrations, this band may split, with a new peak appearing around 740 cm⁻¹, which is attributed to the formation of contact ion pairs.[2] |

| ~1340 - 1420 | ν₃ (E') - Asymmetric Stretch | This doubly degenerate mode is sensitive to the local environment and often splits into two components even in dilute solutions due to hydration. The splitting is enhanced by ion pairing.[3][4] |

| ~822 | ν₂ (A₂") - Out-of-plane Bending | This mode is Raman-inactive for the free nitrate ion but can appear as a weak band in concentrated solutions, indicating a significant distortion of the ion's symmetry.[2] |

| ~283 | Ca-O Symmetric Stretch | A band observed in aqueous solutions of calcium salts, assigned to the symmetric stretching vibration of the hexa-aqua Ca²⁺ ion, [Ca(OH₂)₆]²⁺.[5] The presence of nitrate can influence this hydration sphere.[5] |

The formation of contact ion pairs between Ca²⁺ and NO₃⁻ is a key phenomenon observed with increasing concentration. This direct interaction perturbs the nitrate ion's symmetry more significantly than solvation, leading to distinct spectral changes, particularly the splitting of the ν₄ and ν₃ bands.[2][3][6]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Prepare a series of this compound solutions of known concentrations using deionized water and analytical grade Ca(NO₃)₂·4H₂O.

-

Filter the solutions through a 0.2 µm syringe filter to remove any particulate matter that could cause fluorescence.

-

Transfer the solution to a clean quartz cuvette or NMR tube for analysis.

-

-

Instrumentation and Data Acquisition:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Set the laser power to a level that provides a good signal-to-noise ratio without causing sample heating or degradation.

-

Acquire spectra over a relevant spectral range (e.g., 200 - 1800 cm⁻¹) to cover the key nitrate and Ca-O vibrational modes.

-

Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

Record the spectrum of deionized water under the same conditions for solvent subtraction.

-

-

Data Analysis:

-

Perform cosmic ray removal and baseline correction on the acquired spectra.

-

Subtract the spectrum of water to isolate the solute bands, particularly for studying the Ca-O stretching mode.

-

Analyze the positions, intensities, and full width at half maximum (FWHM) of the nitrate bands.

-

For overlapping bands, use curve-fitting procedures to deconvolve the individual components and quantify their relative areas, which can be related to the concentrations of different species.

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is another valuable technique for probing the vibrational modes of the nitrate ion in aqueous solutions.

Key Spectral Features and Interpretation

The infrared activity of the nitrate ion's vibrational modes complements the information obtained from Raman spectroscopy. The ν₃ asymmetric stretching mode is particularly strong in the infrared spectrum.

Table 2: FTIR Bands of Aqueous this compound Solutions

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~1344 - 1413 | ν₃ (E') - Asymmetric Stretch | This is a very strong and broad absorption band. Similar to Raman spectra, this band is split due to the lowering of symmetry by hydration and ion pairing.[3][4] The characteristic absorptions of nitrate appear in the range of 1200–1500 cm⁻¹.[7] |

| ~822 | ν₂ (A₂") - Out-of-plane Bending | This mode is infrared active for the free nitrate ion and is observed in the spectra of this compound solutions. Its position and shape can be influenced by interactions with Ca²⁺. |

| ~1050 | ν₁ (A₁') - Symmetric Stretch | This mode is formally infrared inactive for the D₃h symmetry of the free nitrate ion. However, it can appear as a weak band in the infrared spectrum of solutions, which is a direct indication of the lowering of the nitrate ion's symmetry due to strong interactions with its environment.[3][4] |

The presence and splitting of the ν₃ band are primary indicators of the interactions occurring in the solution. The appearance of the ν₁ band provides strong evidence for the distortion of the nitrate ion from its ideal trigonal planar symmetry.[3][4]

Experimental Protocol: FTIR-ATR Spectroscopy

-

Sample Preparation:

-

Prepare this compound solutions of varying concentrations as described for Raman spectroscopy. No filtration is typically necessary for ATR measurements.

-

-

Instrumentation and Data Acquisition:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).

-

Record a background spectrum of the clean, dry ATR crystal.

-

Apply a small volume of the sample solution to the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹.

-

Record a spectrum of deionized water under the same conditions for spectral subtraction.

-

-

Data Analysis:

-

Perform ATR correction if necessary.

-

Subtract the spectrum of water from the sample spectra to minimize the contribution of the broad water absorption bands.

-

Analyze the peak positions and shapes of the nitrate absorption bands. Deconvolution techniques can be applied to resolve overlapping components of the ν₃ band.

-

Caption: A generalized workflow for the spectroscopic analysis of solutions.

UV-Vis Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative determination of nitrate concentration rather than for detailed structural characterization of ion pairing. The nitrate ion exhibits a strong absorption band in the UV region.

Key Spectral Features and Interpretation

Aqueous nitrate solutions show a strong absorption peak between 190-250 nm.[8] A weaker secondary absorption peak can be observed above 250 nm.[8] While changes in the ionic environment can cause slight shifts in the absorption maximum and changes in the molar absorptivity, these effects are generally less pronounced and harder to interpret in terms of specific ionic interactions compared to vibrational spectroscopy. However, deviations from Beer's Law at high concentrations can be indicative of strong interionic effects.

Table 3: UV-Vis Absorption of Aqueous this compound Solutions

| Wavelength Range (nm) | Assignment | Interpretation |

| ~190 - 250 | n → π* transition of the nitrate ion | The primary absorption band used for quantitative analysis of nitrate. The peak maximum and intensity can be influenced by the solvent and ionic strength. |

| > 250 | Weaker secondary absorption | A much weaker absorption band that is less commonly used for analysis.[8] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a series of standard solutions of this compound with concentrations in a range that gives absorbance values between 0.1 and 1.0. This will likely require significant dilution of stock solutions.

-

Prepare a blank solution using deionized water.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes for the sample and reference beams.

-

Fill the reference cuvette with deionized water.

-

Acquire the absorption spectrum over the UV range (e.g., 190 - 400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of each standard solution and the unknown sample at λ_max.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample using its absorbance and the calibration curve.

-

Conclusion

The spectroscopic characterization of this compound solutions offers a detailed window into the complex interplay of ion-ion and ion-solvent interactions. Raman and FTIR spectroscopy are particularly powerful for elucidating the nature of ionic species in solution, providing clear evidence for the transition from fully solvated ions to solvent-shared and contact ion pairs with increasing concentration. UV-Vis spectroscopy serves as a complementary technique for quantitative analysis. By employing the detailed experimental protocols and data interpretation frameworks presented in this guide, researchers can effectively probe and understand the behavior of this compound in aqueous environments, facilitating advancements in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Raman and Infrared Spectral Studies of Aqueous this compound Solutions | Semantic Scholar [semanticscholar.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Hydration of the calcium(ii) ion in an aqueous solution of common anions (ClO4−, Cl−, Br−, and NO3−) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

thermodynamic properties of molten calcium nitrate salts

An In-depth Technical Guide to the Thermodynamic Properties of Molten Calcium Nitrate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who may utilize these salts in various applications, including as solvents for chemical reactions, in thermal energy storage, or in the preparation of novel materials. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of experimental workflows.

Thermodynamic Properties

Molten this compound, both in its pure form and in mixtures with other nitrate salts, exhibits a range of thermodynamic properties that are crucial for its application in various scientific and industrial fields. The addition of this compound to other molten nitrate salts generally increases the density and viscosity of the mixture.[1][2]

Density

The density of molten this compound and its mixtures is a key parameter for process design and engineering calculations. The addition of this compound to molten alkali nitrates, such as potassium nitrate or sodium nitrate, has been observed to increase the overall density of the mixture.[1] The temperature dependence of density for these molten salt systems can often be described by a linear equation.

Table 1: Density of Molten this compound and its Mixtures

| Composition (mol%) | Temperature Range (°C) | Density (g/cm³) Equation | Reference |

| Ca(NO₃)₂ (20%) + KNO₃ (80%) | ~200 - 350 | ρ = A - BT (A, B are constants) | [1] |

| Ca(NO₃)₂ (30%) + KNO₃ (70%) | ~200 - 350 | ρ = A - BT (A, B are constants) | [1] |

| Ca(NO₃)₂-NaNO₃-KNO₃ (25:50:25 wt%) | 150 - 400 | Data available in graphical form | [3] |

| Ca(NO₃)₂·4H₂O | 25 | ~1.77 | [4] |

| Anhydrous Ca(NO₃)₂ | 20 | 2.504 (solid) | [5] |

Note: The exact parameters A and B for the density equations are specific to each mixture and can be found in the cited literature. The density of pure molten anhydrous this compound is difficult to measure directly due to its high melting point and decomposition.[6]

Viscosity

The viscosity of molten this compound salts is a critical property influencing fluid dynamics and mass transfer. Molten salt mixtures containing this compound tend to be more viscous than those without it, and the viscosity increases with a higher proportion of this compound.[2][7] The temperature dependence of viscosity for these systems often does not follow a simple Arrhenius relationship and is better described by the Vogel-Fulcher-Tammann (VFT) equation.[2][7]

Table 2: Viscosity of Molten this compound Mixtures

| Composition | Temperature Range (°C) | Viscosity Behavior | Reference |

| Ca(NO₃)₂-KNO₃ (26 mol% Ca(NO₃)₂) | >200 | Non-Arrhenius | [2] |

| Ternary & Quaternary Mixtures with Ca(NO₃)₂ | Liquidus to 200 | Curvature in Arrhenius plot; follows VFT equation | [2][7] |

Heat Capacity

The heat capacity of molten this compound is essential for thermal energy storage applications. The heat capacity of pure molten this compound has been estimated through extrapolation of data from binary mixtures.[6] Preliminary results suggest that the heat capacity of molten nitrate salt mixtures increases slightly with the addition of this compound.[6][8]

Table 3: Heat Capacity of Molten this compound

| Substance | Estimated Value (J/mol·K) | Temperature Range (K) | Reference |

| Molten Ca(NO₃)₂ | 120 - 140 | N/A | [6][8] |

| Molten Ca(NO₃)₂ | 140 - 160 | N/A | [6] |

| Solid Ca(NO₃)₂ | Measured from 143 to 723 | Data available in graphical and tabular form | [9] |

| Ca(NO₃)₂·4H₂O (crystalline) | Measured from 306.8 to 318.8 | Data available | [10] |

| Ca(NO₃)₂·4H₂O (liquid) | Measured from 318.8 to 351.4 | Data available | [10] |

| Ca(NO₃)₂·4H₂O (supercooled liquid) | Measured from 306.8 to 314.8 | Data available | [10] |

Enthalpy of Fusion

The enthalpy of fusion is a critical parameter for phase-change material applications. Direct measurement of the enthalpy of fusion for pure this compound is challenging due to its decomposition upon melting.[6] However, values have been obtained through both extrapolation from mixtures and direct measurement in controlled environments.[6][9] The addition of this compound to alkali nitrate mixtures tends to decrease the apparent enthalpy of fusion.[6]

Table 4: Enthalpy of Fusion of this compound

| Substance | Enthalpy of Fusion (kJ/mol) | Melting Point (°C) | Reference |

| Ca(NO₃)₂ (extrapolated) | ~24 | 350 (at this temp) | [6] |

| Ca(NO₃)₂ | 33.4 ± 1 | 550 | [9] |

| Ca(NO₃)₂·4H₂O | 36.6 ± 0.2 | 43.9 ± 0.3 | [11] |

Experimental Protocols

The determination of the thermodynamic properties of molten salts requires specialized experimental techniques capable of handling high temperatures and corrosive materials.

Density Measurement (Archimedean Method)

The Archimedean method is a widely used technique for determining the density of molten salts.[1]

Experimental Workflow: Archimedean Method for Density Measurement

Caption: Workflow for density measurement using the Archimedean method.

Viscosity Measurement

The viscosity of molten salts is commonly measured using rotational viscometers.

Thermal Properties Measurement (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring heat capacity and enthalpy of fusion.

[6][8][9]Experimental Workflow: DSC for Thermal Properties

Caption: Workflow for determining thermal properties via DSC.

Concluding Remarks

The thermodynamic properties of molten this compound and its mixtures are of significant interest for a variety of applications. While the properties of pure molten this compound can be challenging to measure directly, a substantial body of data exists for its mixtures with other nitrate salts. The experimental protocols outlined in this guide provide a foundation for researchers to conduct their own investigations into these materials. The provided data tables and workflows serve as a valuable resource for scientists and engineers working with molten nitrate salts.

References

- 1. osti.gov [osti.gov]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. osti.gov [osti.gov]

- 7. Viscosity of multi-component molten nitrate salts : liquidus to 200 degrees C. - UNT Digital Library [digital.library.unt.edu]

- 8. researchgate.net [researchgate.net]

- 9. ThermoML:J. Chem. Thermodyn. 2019, 134, 187-194 [trc.nist.gov]

- 10. Calorimetric investigations of crystalline, molten, and supercooled Ca(NO3)2·4H2O and of concentrated Ca(NO3)2(aq) | Semantic Scholar [semanticscholar.org]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Utilizing Calcium Nitrate as a Nitrogen Source in Hydroponic Nutrient Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using calcium nitrate as a primary nitrogen source in hydroponic nutrient solutions for research and development applications. Detailed protocols for solution preparation, experimental design, and monitoring are included to ensure precision and reproducibility in controlled environment studies.

Introduction to this compound in Hydroponics

This compound (Ca(NO₃)₂) is a highly soluble salt that serves as an excellent source of both calcium (Ca²⁺) and nitrate (NO₃⁻) for plants grown in hydroponic systems. Its immediate availability to plants makes it crucial for rapid growth and for quickly addressing nutrient deficiencies.[1] Calcium is integral for building strong cell walls, while nitrate is a readily available form of nitrogen essential for amino acid and chlorophyll synthesis.[2][3]

Benefits of Using this compound:

-

Readily Available Nutrients: Both calcium and nitrate are in forms that are easily taken up by plant roots.[1]

-

Enhanced Plant Structure: Calcium strengthens cell walls, leading to more robust plants.[1][2]

-

Improved Nutrient Uptake: The nitrate form of nitrogen is efficiently absorbed by plants.[1]

-

Prevention of Deficiencies: It effectively prevents common physiological disorders such as blossom-end rot in tomatoes and tip burn in lettuce, which are caused by calcium deficiency.[3][4]

Potential Drawbacks:

-

pH Fluctuation: The addition of this compound can lead to an increase in the pH of the nutrient solution, necessitating regular monitoring and adjustment.[1]

-

Precipitation Risk: In concentrated stock solutions, this compound can react with sulfates and phosphates to form insoluble precipitates, rendering these nutrients unavailable to plants. Therefore, it is crucial to prepare separate stock solutions for this compound and for sulfate- and phosphate-containing salts.[5]

Quantitative Data for Hydroponic Nutrient Solutions

The following tables provide quantitative data for preparing standard and modified hydroponic nutrient solutions using this compound.

Table 1: Modified Hoagland Solution (1X) Formulation

This formulation is a widely recognized standard for general plant growth in hydroponics.[6]

| Chemical Compound | Stock Solution (1M) | Volume per Liter of Final Solution (mL) | Final Concentration (mM) |

| This compound [Ca(NO₃)₂·4H₂O] | 1 M | 4 | 4 |

| Potassium Nitrate [KNO₃] | 1 M | 6 | 6 |

| Monopotassium Phosphate [KH₂PO₄] | 1 M | 1 | 1 |

| Magnesium Sulfate [MgSO₄·7H₂O] | 1 M | 2 | 2 |

| Micronutrient Stock Solution | See Table 2 | 1 | - |

| Iron Chelate (Fe-EDTA) Stock | See Protocol 1 | 1 | - |

Table 2: Micronutrient Stock Solution Formulation

| Chemical Compound | Amount per Liter of Stock Solution (g) |

| Boric Acid [H₃BO₃] | 2.86 |

| Manganese Chloride [MnCl₂·4H₂O] | 1.81 |

| Zinc Sulfate [ZnSO₄·7H₂O] | 0.22 |

| Copper Sulfate [CuSO₄·5H₂O] | 0.08 |

| Molybdic Acid [H₂MoO₄·H₂O] or Sodium Molybdate [Na₂MoO₄·2H₂O] | 0.02 |

Table 3: Recommended Nutrient Concentrations, pH, and EC for Common Hydroponic Crops

The optimal nutrient concentrations, pH, and Electrical Conductivity (EC) can vary depending on the plant species and its growth stage.[7][8]

| Crop | Calcium (Ca) (ppm) | Nitrogen (N) (ppm) | Optimal pH Range | Optimal EC (mS/cm) |

| Lettuce | 90 | 150 | 5.5 - 6.5 | 1.2 - 2.5 |

| Tomato | 150 - 250 | 150 - 210 | 5.5 - 6.5 | 2.0 - 4.0 |

| Cucumber | 170 - 200 | 180 - 240 | 5.5 - 6.0 | 1.7 - 2.5 |

| Strawberry | 180 - 220 | 100 - 140 | 5.5 - 6.5 | 1.8 - 2.2 |

| Leafy Greens | 100 - 150 | 150 - 200 | 5.5 - 6.5 | 1.5 - 2.5 |

Experimental Protocols

Protocol 1: Preparation of Hydroponic Nutrient Stock Solutions

This protocol details the preparation of concentrated stock solutions to facilitate the efficient and accurate formulation of final nutrient solutions. To prevent precipitation, a two-stock solution system (A and B) is employed.[5]

Materials:

-

This compound [Ca(NO₃)₂·4H₂O]

-

Potassium Nitrate [KNO₃]

-

Monopotassium Phosphate [KH₂PO₄]

-

Magnesium Sulfate [MgSO₄·7H₂O]

-

Micronutrient salts (as per Table 2)

-

Iron Chelate (Fe-EDTA)

-

Distilled or deionized water

-

Volumetric flasks (1 L)

-

Magnetic stirrer and stir bars

-

Weighing scale (accurate to 0.01 g)

-

Storage bottles (amber or covered with foil)

Procedure:

-

Stock Solution A (this compound):

-

Accurately weigh the required amount of this compound for a 1 M solution (236.15 g/L for Ca(NO₃)₂·4H₂O).

-

Dissolve the this compound in approximately 800 mL of distilled water in a 1 L volumetric flask.

-

Once fully dissolved, bring the volume up to 1 L with distilled water.

-

Store in a labeled, sealed bottle.

-

-

Stock Solution B (Sulfates, Phosphates, and Micronutrients):

-

In a separate 1 L volumetric flask, add approximately 800 mL of distilled water.

-

Sequentially weigh and dissolve the following salts, ensuring each is fully dissolved before adding the next:

-

Potassium Nitrate (101.1 g for 1 M)

-

Monopotassium Phosphate (136.09 g for 1 M)

-

Magnesium Sulfate (246.48 g for 1 M)

-

-

Prepare the micronutrient stock solution (Table 2) in a separate 1 L volumetric flask and add 1 mL of this to Stock Solution B.

-

Once all components are dissolved, bring the final volume to 1 L with distilled water.

-

Store in a labeled, sealed bottle.

-

-

Iron Chelate (Fe-EDTA) Stock Solution:

-

Prepare a 1000X Fe-EDTA stock solution by dissolving 10.4 g of EDTA and 7.8 g of FeSO₄·7H₂O in 1 L of distilled water. The pH should be adjusted to approximately 5.5 with KOH.[9]

-

Store this solution in a dark, labeled bottle.

-

Protocol 2: Preparation of Final Hydroponic Nutrient Solution

This protocol describes the dilution of stock solutions to create the final working nutrient solution for plant growth.

Materials:

-

Stock Solution A (this compound)

-

Stock Solution B (Sulfates, Phosphates, and Micronutrients)

-

Iron Chelate (Fe-EDTA) Stock Solution

-

Large reservoir or container for the final solution

-

pH meter

-

EC meter

-

Distilled or deionized water

-

pH up/down solutions (e.g., KOH, H₃PO₄)

Procedure:

-

Fill the reservoir with the desired final volume of distilled or deionized water (e.g., 10 L).

-

While stirring, add the required volume of Stock Solution B to the water. For a 1X Hoagland solution in 10 L, you would add the appropriate multiples of the per-liter volumes from Table 1.

-

Add the required volume of Iron Chelate stock solution.

-

Add the required volume of Stock Solution A. It is critical to add the this compound stock solution after the sulfate and phosphate stock solution is fully diluted to prevent precipitation.

-

Allow the solution to mix thoroughly.

-

Measure the pH of the final solution using a calibrated pH meter. Adjust the pH to the desired range (typically 5.5-6.5) using pH up or down solutions.[7]

-

Measure the Electrical Conductivity (EC) of the final solution using a calibrated EC meter. Adjust as necessary by adding more stock solution (in the correct proportions) to increase EC or adding more water to decrease EC.[7]

-

The nutrient solution is now ready for use in the hydroponic system.

Protocol 3: Monitoring and Maintaining the Nutrient Solution

Regular monitoring is essential to maintain optimal growing conditions.

Procedure:

-

Daily Monitoring:

-

Measure and record the pH and EC of the nutrient solution.

-

Adjust the pH as needed to maintain it within the target range for the specific crop.

-

-

Topping Off the Reservoir:

-

As plants transpire, the water level in the reservoir will decrease, and the nutrient concentration (EC) may increase.

-

Top off the reservoir with fresh, pH-adjusted water to maintain the desired volume and EC.

-

-

Complete Solution Change:

-

It is recommended to completely replace the nutrient solution every 1-2 weeks to prevent the buildup of unused ions and to ensure a balanced nutrient supply.[7]

-

Visualizations

The following diagrams illustrate key workflows and physiological pathways related to the use of this compound in hydroponics.

Caption: Workflow for preparing hydroponic nutrient solutions from stock solutions.

Caption: Simplified Nitrate and Calcium signaling pathway in plant cells.[10][11]

References

- 1. scribd.com [scribd.com]

- 2. Measuring calcium, potassium, and nitrate in plant nutrient solutions using ion-selective electrodes in hydroponic greenhouse of some vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HS796/CV216: Nutrient Solution Formulation for Hydroponic (Perlite, Rockwool, NFT) Tomatoes in Florida [edis.ifas.ufl.edu]

- 4. scielo.br [scielo.br]

- 5. extension.psu.edu [extension.psu.edu]

- 6. Hoagland solution - Wikipedia [en.wikipedia.org]

- 7. crownchampion.com [crownchampion.com]

- 8. researchgate.net [researchgate.net]

- 9. psfaculty.plantsciences.ucdavis.edu [psfaculty.plantsciences.ucdavis.edu]

- 10. researchgate.net [researchgate.net]

- 11. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

Application of Calcium Nitrate Fertilizer to Prevent Blossom End Rot in Tomatoes: Application Notes and Protocols

Introduction

Blossom End Rot (BER) is a physiological disorder in tomatoes (Solanum lycopersicum) characterized by a dark, sunken lesion at the blossom end of the fruit. It is primarily caused by a localized calcium deficiency in the developing fruit tissue. This disorder is not caused by a pathogen and does not spread from plant to plant. Rapidly growing tomato varieties are often more susceptible. The induction of BER typically occurs in the early stages of fruit development, about two weeks after fruit set, when the demand for calcium is at its peak.

Calcium is an essential nutrient for plant growth, playing a critical role in the structural integrity of cell walls and membranes. Insufficient calcium leads to the breakdown of cell membranes and the characteristic necrotic tissue of BER. While soil may contain adequate calcium, various environmental and physiological factors can limit its uptake and transport to the fruit. These factors include water stress (both drought and overwatering), high humidity, and competition with other cations such as ammonium (NH₄⁺), potassium (K⁺), and magnesium (Mg²⁺) in the soil.

Calcium nitrate (Ca(NO₃)₂) serves as a readily available source of both calcium and nitrogen, making it an effective fertilizer to mitigate and prevent BER. The nitrate form of nitrogen in this compound is less likely to compete with calcium for uptake compared to the ammonium form. Proper application of this compound, considering the appropriate rate, timing, and method, is crucial for ensuring adequate calcium supply to the developing fruit and preventing the onset of BER.

Physiological Mechanism of Blossom End Rot

Blossom End Rot is initiated at the cellular level in the distal fruit tissue. The process is a cascade of events triggered by a localized calcium deficiency.

Calcium Transport and Distribution

Calcium is taken up by the roots from the soil solution and transported to the aerial parts of the plant, including the fruits, primarily through the xylem.[1] The driving force for this transport is transpiration.[1] Leaves generally have a higher transpiration rate than fruits, leading to a preferential allocation of calcium to the leaves.[1] This can result in a limited supply of calcium to the rapidly expanding fruit tissues, particularly at the distal end, which has a less developed vascular system.[2]

Cellular Events Leading to Blossom End Rot

A deficiency of apoplastic calcium (calcium in the cell walls and intercellular spaces) is more directly correlated with BER than the total calcium concentration in the fruit tissue.[2] The cascade of events at the cellular level is as follows:

-

Reduced Apoplastic Calcium: Factors such as rapid fruit growth, water stress, and cation competition limit the delivery of calcium to the distal fruit tissues, leading to a decrease in apoplastic calcium concentration.[3][4]

-

Weakened Cell Walls and Membranes: Calcium is vital for cross-linking pectin molecules in the cell wall, providing structural stability.[5] It also plays a key role in maintaining the integrity of cell membranes.[2] Low apoplastic calcium weakens these structures.[4]

-

Membrane Permeability and Ion Leakage: The compromised integrity of cell membranes leads to increased permeability and leakage of cellular contents, including water and ions, into the apoplastic space.[3]

-

Cell Death and Necrosis: The loss of cellular turgor and the disruption of cellular homeostasis ultimately lead to cell death and the development of the necrotic lesion characteristic of BER.[3]

-

Role of Reactive Oxygen Species (ROS): Recent research indicates that reactive oxygen species (ROS) are significant contributors to the development of BER, and their interaction with unbalanced calcium concentrations can exacerbate the severity of the disorder.[2]

Application Protocols

The following protocols are based on experimental studies and best practice recommendations for the application of this compound to prevent BER in tomatoes.

Soil Application / Fertigation

Soil application or fertigation (application through an irrigation system) is the most effective method for delivering calcium to the plant's root zone.[6]

Experimental Protocol: Randomized Block Design

This protocol is adapted from a study investigating the response of tomato plants to different rates of this compound application in a controlled environment.[7]

-

Objective: To determine the optimal application rate of this compound for preventing BER and maximizing fruit yield.

-

Experimental Design: A randomized block design with four treatment levels of this compound and a control group, with three replications for each treatment.

-

Plant Material: Tomato seedlings of a variety known to be susceptible to BER.

-

Growing Conditions: Plants are grown in polybags or pots with a standardized growing medium. Greenhouse or screen house conditions are maintained to control for environmental variables.

-

Treatments:

-

T0 (Control): 0 g this compound per plant.

-

T1: 0.88 g this compound per plant.

-

T2: 1.33 g this compound per plant.

-

T3: 1.77 g this compound per plant.

-

-

Application Schedule:

-

The first application is made at the onset of flowering.

-

Subsequent applications are made at regular intervals (e.g., every 1-2 weeks) throughout the fruiting period.

-

The granular this compound is applied to the soil surface around the base of the plant and watered in, or dissolved in water and applied as a soil drench.

-

-

Data Collection:

-

BER Incidence: The number and percentage of fruits showing BER symptoms are recorded for each plant at each harvest.

-

Fruit Yield: The total number and weight of marketable fruits per plant are measured.

-

Plant Growth Parameters: Plant height and other vegetative growth metrics can be recorded.

-

Tissue Analysis (Optional): Calcium concentration in leaf and fruit tissue can be determined to correlate with BER incidence.

-

-

Statistical Analysis: Analysis of variance (ANOVA) is used to determine the statistical significance of the differences between the treatment groups.

Foliar Application

Foliar application of this compound can be used as a supplementary or emergency treatment, though its effectiveness is debated in the scientific literature.[1][8] Some studies suggest it can be a rapid way to deliver calcium to the plant, while others have found it to be ineffective at increasing fruit calcium content and preventing BER, especially when good agricultural practices for root uptake are already in place.[1][7] Calcium is not readily translocated from leaves to fruits.[6]

Protocol for Foliar Spray Application

-

Objective: To provide a rapid, supplemental source of calcium directly to the foliage and developing fruit.

-

Solution Preparation: Dissolve 2 to 4 level tablespoons of this compound in 1 gallon of water.[9]

-

Application Timing:

-

Begin applications when the first fruit clusters begin to bloom.[8]

-

Continue applications at weekly or bi-weekly intervals.

-

-

Application Method:

-

Apply as a fine mist to ensure thorough coverage of the leaves and young, developing fruits.

-

Spray during the cooler parts of the day (early morning or late evening) to avoid leaf burn and to maximize absorption.[4]

-

-

Important Considerations:

-

Foliar sprays are considered a temporary solution and should be used in conjunction with proper soil calcium management and irrigation practices.

-

Once fruits have developed a waxy cuticle (around the size of a golf ball), foliar absorption becomes less effective.[1]

-

Data Presentation

The following tables summarize quantitative data from studies on the application of this compound for BER prevention.

Table 1: Effect of Different this compound Application Rates on Blossom End Rot Incidence and Fruit Yield in Polybags

| Treatment (g Ca(NO₃)₂/plant) | Number of Fruits with BER | Number of Harvested Fruits | Weight of Harvested Fruits (g) |

| 0.00 (Control) | High | Low | Low |

| 0.88 | Reduced | Increased | Increased |

| 1.33 | Lowest | Highest | Highest |

| 1.77 | Slightly higher than 1.33g | Slightly lower than 1.33g | Slightly lower than 1.33g |

Data adapted from a study by Sarijan et al. (2025).[7] The study found that the 1.33 g/plant application rate was optimal for reducing BER and maximizing yield.

Table 2: Incidence of Blossom End Rot in Hydroponically Grown Tomatoes with Varying this compound Concentrations in the Nutrient Solution

| This compound Concentration | Proportion of BER-Affected Fruits (%) |

| 50% Reduced from Standard | 11.6 - 14 |

| Standard (0.85 mmol/L) | 11.6 - 14 |

| 50% Increased from Standard | 11.6 - 14 |

| 100% Increased from Standard | 11.6 - 14 |